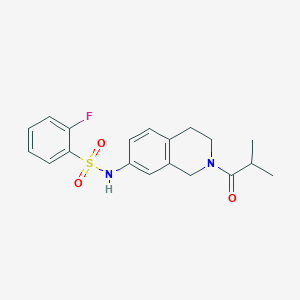

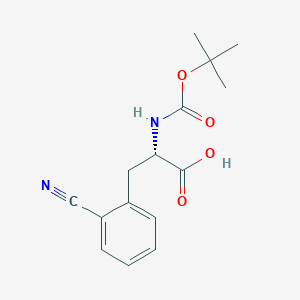

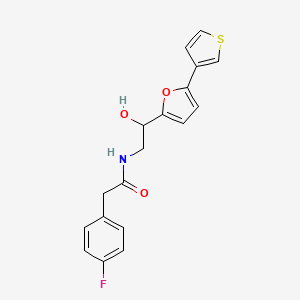

2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide” is a chemical compound with vast scientific potential. It is a novel nucleoside analog for the incorporation of 2-fluoro-modified ribose-G nucleobases within oligonucleotides .

Synthesis Analysis

The synthesis of similar compounds involves a two-step substitution reaction . The structure of the title compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis

The molecular structure of similar compounds has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 8-fluoro-N-2-isobutyryl-20-deoxyguanosine is stable in 3% benzoic acid and 80% acetic acid in methanol, and relatively stable in monochloroacetic acid (MCA) .科学研究应用

Synthesis and Fluorescence Studies

This compound is part of a broader category of novel fluorophores, such as those studied by Singh and Singh (2007), designed and synthesized for various applications. These fluorophores, including derivatives like 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid, have been utilized for labeling nucleosides. The labeled nucleosides exhibit enhanced fluorescence signals and higher hybridization affinity, indicating their potential use in oligodeoxyribonucleotide research and applications in biochemistry and molecular biology (Singh & Singh, 2007).

X-ray Characterization and Theoretical Study

Grudova et al. (2020) explored the synthesis, X-ray characterization, and theoretical study of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, highlighting the importance of F⋯O interactions. These derivatives, obtained via cycloaddition reactions, demonstrate significant potential for developing new materials with unique properties, underlining the compound's relevance in materials science (Grudova et al., 2020).

Intramolecular Substitution and Cyclization

Ichikawa et al. (2006) reported on the treatment of specific sulfonamides leading to intramolecular substitution and cyclization, resulting in high yields of fluorinated isoquinoline and quinoline derivatives. This method demonstrates the compound's utility in synthesizing fluorinated heterocycles, crucial in pharmaceuticals and agrochemicals (Ichikawa et al., 2006).

Bioimaging Applications

Aoki et al. (2008) designed a "caged" Zn2+ fluorophore derivative, incorporating a benzenesulfonyl group, for bioimaging applications. This derivative demonstrates significant fluorescence emission increase upon Zn2+ addition, indicating its potential for cellular and molecular imaging, particularly in highlighting subcellular organelles (Aoki et al., 2008).

Molecular Interactions Study

Bruno et al. (2017) synthesized a series of benzenesulfonamides to probe interactions with human carbonic anhydrases (hCAs). One derivative showed remarkable inhibition and selectivity for hCA VII, a brain-expressed isoform, underscoring the compound's relevance in medicinal chemistry and drug discovery (Bruno et al., 2017).

属性

IUPAC Name |

2-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-10-9-14-7-8-16(11-15(14)12-22)21-26(24,25)18-6-4-3-5-17(18)20/h3-8,11,13,21H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVAAPVHTOCASE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide](/img/structure/B2439164.png)

![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2439165.png)